Derrustone

Description

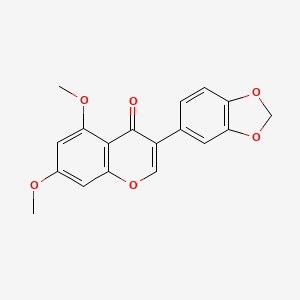

Derrustone (C₁₈H₁₄O₆; molecular weight 326.30) is a naturally occurring isoflavone first isolated from the root material of Derris species (Fabaceae family). It has been identified in Derris scandens by Falshaw et al. and in Derris robusta by Singh and Muthukrishnan . Structurally, it belongs to the 3-aryl-4-hydroxycoumarin class, characterized by a fused coumarin-isoflavone backbone with methoxy and methylenedioxy substituents . Its isolation involves alkaline hydrolysis of root extracts, yielding derivatives like robustone methyl ether .

Properties

Molecular Formula |

C18H14O6 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C18H14O6/c1-20-11-6-15(21-2)17-16(7-11)22-8-12(18(17)19)10-3-4-13-14(5-10)24-9-23-13/h3-8H,9H2,1-2H3 |

InChI Key |

IMPPSJRGMZYGJW-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Derrustone with structurally or functionally related compounds, including isoflavones, chalcones, and flavonoids, based on molecular properties, sources, and bioactivity:

Structural and Functional Analysis

Structural Differentiation

- Isoflavones vs. Chalcones: this compound (isoflavone) and Auriculasin share a core isoflavone structure but differ in substituents. This compound’s methylenedioxy group enhances its rigidity and binding affinity to Hh pathway targets, whereas Auriculasin’s prenylation may improve membrane permeability .

- Molecular Weight and Bioactivity : this compound’s moderate molecular weight (326.30) contrasts with Hesperidin’s high weight (610.56), which may limit the latter’s cellular uptake despite its glycoside-mediated solubility .

Source Variability

This compound’s occurrence in both Derris scandens and D. robusta suggests taxonomic adaptability in Fabaceae . However, synthetic analogs like Hexa-OMe-chalcone lack ecological relevance, highlighting the advantage of natural compounds in drug discovery .

Mechanistic Insights

In Hh pathway inhibition assays, this compound demonstrated superior efficacy to Barbinervic acid (C₃₀H₄₈O₅; 488.70) in suppressing neurosphere formation in medulloblastoma stem cells, likely due to its smaller size and targeted binding to Smoothened receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.